molecular formula C17H27N3O3 B2391532 2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2097866-45-8

2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2391532
CAS No.: 2097866-45-8
M. Wt: 321.421
InChI Key: PPNJZVDGJJWDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H27N3O3 and its molecular weight is 321.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural elucidation of compounds related to piperidine and pyridazinone derivatives. For instance, researchers have developed novel methods for synthesizing piperidine and pyrrolidine derivatives, highlighting their importance in medicinal chemistry due to their rigid conformation and potential as lead compounds for drug development (R. Smaliy et al., 2011). Another study presented the synthesis of piperidine-fused benzoxazino- and quinazolinonaphthoxazines, providing insights into their conformational properties through NMR spectroscopy and molecular modeling, underscoring the significance of their structural analysis in understanding their chemical behavior and potential biological activity (Renáta Csütörtöki et al., 2012).

Potential Pharmacological Properties

Compounds containing piperidine and pyridazinone moieties have been explored for their pharmacological properties. A study synthesized 4,5-disubstituted-thiazolyl amides derived from 4-hydroxy-piperidine and evaluated them as anti-inflammatory agents, demonstrating their potential therapeutic uses based on their anti-inflammatory and antioxidant activities (A. Geronikaki et al., 2003). Similarly, the synthesis and biological evaluation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives revealed significant antimicrobial activity, suggesting their utility in developing new antimicrobial agents (M. Suresh et al., 2016).

Antioxidant and Antimicrobial Potential

The exploration of novel compounds for their antioxidant and antimicrobial potential has also been a focus of research. For example, the development of novel nitroxyl radicals for controlling reactivity with ascorbic acid highlighted the antioxidant properties of piperidine derivatives, presenting them as potential candidates for new antioxidants and contrast agents (Yuichi Kinoshita et al., 2009).

Properties

IUPAC Name

2-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-14-2-3-16(21)20(18-14)12-15-4-8-19(9-5-15)13-17(22)6-10-23-11-7-17/h2-3,15,22H,4-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNJZVDGJJWDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3(CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.